4,4-Difluoro-2,2-dimethylpiperidine hcl
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Overview
Description
4,4-Difluoro-2,2-dimethylpiperidine hydrochloride is a chemical compound with the molecular formula C7H14F2NCl. It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-2,2-dimethylpiperidine hydrochloride typically involves the reaction of 4,4-difluoropiperidine with appropriate reagents under controlled conditions. One common method involves the reaction of 4,4-difluoropiperidine with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process generally includes steps such as purification and crystallization to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-2,2-dimethylpiperidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation reactions can produce different oxidized forms of the compound .
Scientific Research Applications
4,4-Difluoro-2,2-dimethylpiperidine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-2,2-dimethylpiperidine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
4,4-Difluoropiperidine: A closely related compound with similar structural features but without the dimethyl groups.
3,3-Difluoropyrrolidine hydrochloride: Another fluorinated piperidine derivative with different substitution patterns.
Uniqueness
4,4-Difluoro-2,2-dimethylpiperidine hydrochloride is unique due to the presence of both fluorine and dimethyl groups, which can significantly influence its chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C7H14ClF2N |
---|---|
Molecular Weight |
185.64 g/mol |
IUPAC Name |
4,4-difluoro-2,2-dimethylpiperidine;hydrochloride |
InChI |
InChI=1S/C7H13F2N.ClH/c1-6(2)5-7(8,9)3-4-10-6;/h10H,3-5H2,1-2H3;1H |
InChI Key |
AMJQCTUCGVLXKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCN1)(F)F)C.Cl |
Origin of Product |
United States |
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